molecular formula C18H17BrN2O3S B2680959 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide CAS No. 865544-53-2

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide

Cat. No.: B2680959
CAS No.: 865544-53-2
M. Wt: 421.31
InChI Key: IGVOQDBRDHMSGT-CZIZESTLSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide” are not detailed in the search results. The compound may exhibit diverse properties and can potentially be utilized in various fields, such as pharmaceuticals, materials science, and catalysis.

Scientific Research Applications

Antipsychotic Agents Development

Compounds related to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide have been studied for their potential antipsychotic properties. Research has focused on synthesizing and evaluating the antidopaminergic properties of these compounds. Notably, a study found that specific benzamides displayed a preferential inhibition of the hyperactivity component of behavioral syndrome, indicating a low tendency to induce extrapyramidal side effects in humans at antipsychotically effective doses. This suggests their suitability for investigating dopamine D-2 mediated responses both in vitro and in vivo (Högberg et al., 1990).

Catalytic Activities in Organic Synthesis

Benzothiazole derivatives have been utilized in catalysis, particularly in facilitating Mizoroki-Heck coupling reactions. A study described the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, demonstrating their efficiency as catalysts in the Mizoroki-Heck reaction. This highlights the potential of such compounds in organic synthesis, offering a convenient entry to palladium(II) complexes with notable catalytic activities (Yen et al., 2006).

Anticancer Research

The investigation into benzothiazole derivatives extends into the field of anticancer research. A recent study synthesized new benzothiazole acylhydrazones, evaluating their anticancer activity. These compounds exhibited significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells. This work underscores the therapeutic potential of benzothiazole derivatives in treating cancer (Osmaniye et al., 2018).

Mechanism of Action

The mechanism of action of “N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide” is not specified in the search results. It is a compound with potential for scientific research .

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-4-21-12-9-8-11(19)10-15(12)25-18(21)20-17(22)16-13(23-2)6-5-7-14(16)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVOQDBRDHMSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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